molecular formula C16H19ClN4OS B11502481 2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide

2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11502481
M. Wt: 350.9 g/mol
InChI Key: HJTFDKCUVSKTFT-UHFFFAOYSA-N
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Description

2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, a piperidine moiety, and a benzamide group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and an oxidizing agent.

    Attachment of the Piperidine Moiety: The piperidine moiety is introduced through nucleophilic substitution reactions, where the piperidine ring is attached to the thiadiazole ring.

    Formation of the Benzamide Group: The final step involves the acylation of the amine group on the thiadiazole ring with 2-chlorobenzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The chlorine atom on the benzamide group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced thiadiazole derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-piperidin-1-ylethyl)-5-(piperidin-1-ylsulfonyl)benzamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides

Uniqueness

2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClN4OS

Molecular Weight

350.9 g/mol

IUPAC Name

2-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C16H19ClN4OS/c17-13-7-3-2-6-12(13)15(22)18-16-20-19-14(23-16)8-11-21-9-4-1-5-10-21/h2-3,6-7H,1,4-5,8-11H2,(H,18,20,22)

InChI Key

HJTFDKCUVSKTFT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl

solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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